Talipexole

描述

准备方法

塔利培索的合成涉及多个步骤:

氮烷基化七氢-4-酮: 七氢-4-酮在碳酸钾存在下用烯丙基溴烷基化,生成 1-烯丙基-七氢-4-酮。

卤化: 所得化合物在乙酸中用分子溴卤化,生成 1-烯丙基-5-溴六氢-4-氮杂环庚酮。

化学反应分析

Derivatization and Functionalization

Talipexole serves as an intermediate in synthesizing structurally related compounds. Key reactions include:

Reductive Amination

This compound derivatives are synthesized via reductive amination with aldehydes. For example:

-

Compound 22 : this compound reacts with aldehyde 19 under reductive amination (NaBH₃CN) and subsequent HBr treatment .

Conditions : Swern oxidation (oxalyl chloride, DMSO) for aldehyde generation, followed by NaBH₃CN-mediated reductive amination .

Suzuki Coupling

Piperazine intermediates derived from this compound undergo Suzuki-Miyaura cross-coupling with aryl boronic acids.

-

Compound 17 : A this compound-based amine intermediate couples with phenyl boronic acid using Pd catalysis .

Catalyst : Pd(PPh₃)₄

Solvent : THF/H₂O

Yield : 92% .

Demethylation and Deprotection

This compound derivatives with methoxy groups are demethylated using hydrobromic acid (HBr):

-

Compound 27 : Methoxy group in 26b is removed via 48% aqueous HBr to yield a hydroxylated derivative .

Conditions : Reflux in HBr (48%) .

Stability and Reactivity

-

Stability : Stable under recommended storage conditions (room temperature, dry environment) .

-

Incompatibility : Reacts with strong acids/alkalis and oxidizing agents (e.g., H₂SO₄, KMnO₄) .

-

Hazardous Decomposition : May emit toxic fumes (e.g., SOₓ, NOₓ) under combustion .

Key Reaction Data

Experimental parameters for select transformations:

Mechanistic Insights

科学研究应用

Neuroprotective Effects

Mechanism of Action

Talipexole has been shown to exert neuroprotective effects against neurotoxins such as paraquat. In a study involving N27 mesencephalic cells, this compound pretreatment significantly reduced cell death induced by paraquat exposure. The compound inhibited key apoptotic markers, including cytochrome c release and caspase-3 activation, while promoting survival pathways like ERK1/2 and Akt activation . This suggests that this compound may be beneficial in protecting dopaminergic neurons from oxidative stress and apoptosis, which are critical factors in Parkinson's disease pathology.

Dopaminergic Activity in Parkinson's Disease

Clinical Applications

this compound is classified as a non-ergot dopamine agonist and has been utilized in clinical settings for managing Parkinson's disease symptoms. Studies have demonstrated that it can improve motor function and reduce akinesia in animal models treated with neurotoxins like MPTP. Specifically, this compound was effective in reversing movement disorders in MPTP-treated marmosets, showing a dose-dependent increase in motor activity without the emetic effects commonly associated with other dopamine agonists like bromocriptine .

Potential in Schizophrenia Treatment

Clinical Trials

A prospective trial evaluated the efficacy of this compound in treating negative symptoms of schizophrenia. Although the results were mixed, the compound's dopaminergic properties suggest potential benefits for patients with persistent negative symptoms, which are often resistant to traditional antipsychotic treatments . Further investigations are warranted to clarify its role and effectiveness in this context.

Bitopic Dopamine Receptor Ligands

Research Developments

Recent studies have focused on modifying the chemical structure of this compound to enhance its binding affinity to dopamine D2 and D3 receptors. Variations of this compound have been synthesized that demonstrate increased potency and selectivity for these receptors, potentially leading to improved therapeutic profiles for conditions like schizophrenia and Parkinson's disease .

Case Studies and Clinical Trials

作用机制

塔利培索通过作为多巴胺 D2 受体激动剂发挥作用。它与突触前和突触后受体相互作用,调节大脑中的多巴胺能活性。 此外,它具有 α2-肾上腺素能激动剂活性,这有助于其药理特征 . 该化合物的 neuroprotective effects 部分归因于其清除活性氧物种和诱导抗凋亡蛋白表达的能力 .

相似化合物的比较

生物活性

Talipexole, a dopamine D2 receptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound acts primarily as a dopamine D2 receptor agonist , which is crucial for its efficacy in alleviating symptoms associated with Parkinson's disease. The compound has been shown to possess properties that differentiate it from other dopamine agonists, such as bromocriptine. Notably, this compound exhibits a rapid onset of action and a higher potency, being over 25 times more potent than bromocriptine in certain contexts .

Motor Activity Enhancement

This compound has been demonstrated to enhance motor activity in both normal and MPTP-treated marmosets. In a study, doses ranging from 20 to 160 micrograms/kg were administered, revealing that higher doses significantly increased motor activity while lower doses resulted in decreased activity. This suggests a dose-dependent relationship where this compound effectively reverses akinesia and improves coordination in models of Parkinson's disease .

Anti-Tremor Activity

The anti-tremor effects of this compound have been documented in various studies. For instance, it was found to suppress tremors in monkeys with unilateral lesions in the ventromedial tegmentum at much lower doses compared to bromocriptine. The effective doses were recorded at ED50 values of 34 micrograms/kg subcutaneously (s.c.) and 84 micrograms/kg orally (p.o.) . Importantly, this compound did not induce emetic behavior at these effective doses, unlike other dopamine agonists .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective role of this compound, particularly in ischemic conditions. It has been shown to induce mild hypothermia, which can significantly reduce brain damage following ischemic events. In animal models, this compound administration prior to or after induced ischemia led to a reduction in infarct size by over 60% . This neuroprotective effect is believed to be mediated through the activation of the PI3K/AKT/GSK3β signaling pathway, which plays a critical role in cell survival and apoptosis regulation .

Case Studies and Research Findings

属性

IUPAC Name |

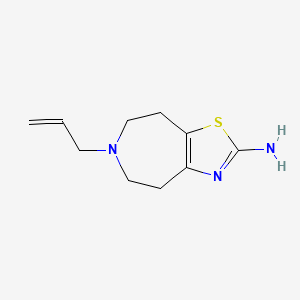

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSSDEDRBUKTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC2=C(CC1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046321 | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101626-70-4 | |

| Record name | Talipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101626-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talipexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AM2J46Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。